
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
概要
説明
“Cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 . The IUPAC name of this compound is tert-butyl 2,6-dimethyl-4-oxo-1-piperidinecarboxylate .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Di-tert-butyl dicarbonate and (2S,6R)-2,6-dimethylpiperidin-4-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 308.2±35.0 °C and a predicted density of 1.027±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is an oil and is colorless .科学的研究の応用
Catalytic Applications
Research has explored the use of cis-2,6-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester and related compounds in catalysis. For instance, a study by Dönges et al. (2014) discusses the use of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for the oxidative cyclization of alkenols, indicating the potential for these compounds in facilitating specific chemical reactions (Dönges et al., 2014).
Synthesis of Biological Active Alkaloids
Passarella et al. (2005) demonstrated the versatility of enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in synthesizing biologically active alkaloids such as sedridine, allosedridine, and coniine. This highlights the compound's significance in creating structurally diverse molecules with potential biological activities (Passarella et al., 2005).
Development of Pharmaceutical Intermediates
In the pharmaceutical field, the compound and its derivatives have been used to synthesize intermediates for drugs. A notable example is the work by Hao et al. (2011) on the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor (Hao et al., 2011).
Stereoselective Synthesis
The stereoselective synthesis of piperidine derivatives has also been a focus of research. For example, Moskalenko and Boev (2014) explored the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, leading to the formation of piperidine derivatives with potential applications in creating diverse chemical entities (Moskalenko & Boev, 2014).
Chiral Compound Synthesis
The synthesis of chiral compounds, which are essential in developing enantiopure pharmaceuticals, is another application area. Marin et al. (2004) detailed the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, highlighting their use in creating chiral compounds like 4-hydroxypipecolate and 4-hydroxylysine derivatives (Marin et al., 2004).
Safety and Hazards
The compound is classified as a warning under the GHS classification . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
It is known to be a building block in the synthesis of various pharmaceutical compounds .
Mode of Action
It is primarily used as a building block in the synthesis of other compounds, and its mode of action would depend on the specific compound it is used to create .
Biochemical Pathways
As a building block in the synthesis of other compounds, it could potentially affect a wide range of biochemical pathways depending on the specific compound it is used to create .
Pharmacokinetics
As a building block in the synthesis of other compounds, its pharmacokinetic properties would depend on the specific compound it is used to create .
Result of Action
As a building block in the synthesis of other compounds, its effects would depend on the specific compound it is used to create .
Action Environment
As a building block in the synthesis of other compounds, these factors would depend on the specific compound it is used to create .
生化学分析
Biochemical Properties
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological applications . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with different biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular function . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses. These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can inhibit or activate enzymes by binding to their active sites . This binding interaction can lead to changes in gene expression, further affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression underscores its potential in drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the appropriate dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution pattern is essential for understanding its effects on cellular function and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.
特性
IUPAC Name |
tert-butyl (2R,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYGASBXODWTQ-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


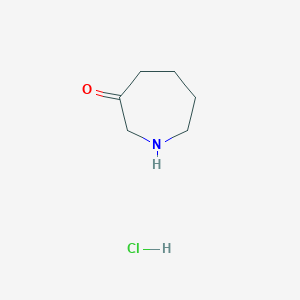
![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)
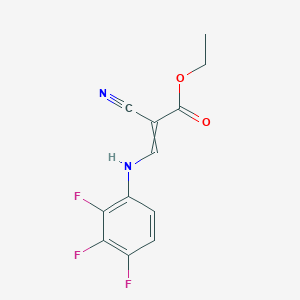
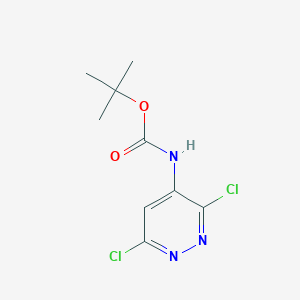


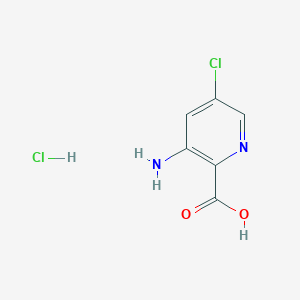

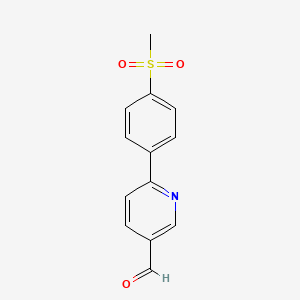

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)

